molecular formula C15H15NO3 B15036159 methyl (4Z)-4-benzylidene-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-benzylidene-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15036159
M. Wt: 257.28 g/mol
InChI Key: SKCRBPPDXNWYCR-XFXZXTDPSA-N
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Description

METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylmethylidene group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include (4Z)-2-methyl-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one and other derivatives with similar structural features .

Uniqueness

What sets METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl (4Z)-4-benzylidene-1,2-dimethyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-10-13(15(18)19-3)12(14(17)16(10)2)9-11-7-5-4-6-8-11/h4-9H,1-3H3/b12-9-

InChI Key

SKCRBPPDXNWYCR-XFXZXTDPSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2)C(=O)N1C)C(=O)OC

Origin of Product

United States

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